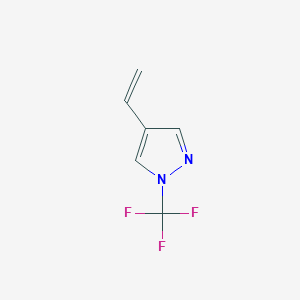

1-(Trifluoromethyl)-4-vinyl-1H-pyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H5F3N2 |

|---|---|

Molecular Weight |

162.11 g/mol |

IUPAC Name |

4-ethenyl-1-(trifluoromethyl)pyrazole |

InChI |

InChI=1S/C6H5F3N2/c1-2-5-3-10-11(4-5)6(7,8)9/h2-4H,1H2 |

InChI Key |

FPJQNVNDQMZCCO-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CN(N=C1)C(F)(F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Trifluoromethyl 4 Vinyl 1h Pyrazole and Its Derivatives

Cyclocondensation Approaches to the Pyrazole (B372694) Core

The most fundamental and widely employed method for constructing the pyrazole ring is the [3+2] cyclocondensation reaction between a compound containing a nitrogen-nitrogen bond (like hydrazine or its derivatives) and a 1,3-dielectrophilic species. core.ac.ukresearchgate.net

The reaction of hydrazine derivatives with 1,3-dicarbonyl compounds is a classic and straightforward approach to forming polysubstituted pyrazoles. nih.gov Specifically, for the synthesis of trifluoromethyl-substituted pyrazoles, trifluoromethylated 1,3-diketones are common starting materials. core.ac.ukacs.org However, the use of unsymmetrical diketones with substituted hydrazines often leads to a mixture of regioisomers, complicating purification and reducing the yield of the desired product. scispace.comcore.ac.uknih.gov

To overcome these challenges, more advanced carbonyl systems have been employed. α,β-Unsaturated carbonyls, such as chalcones, can react with trifluoromethylated nitrile imines (generated in situ from hydrazonoyl bromides) in a (3+2)-cycloaddition to produce pyrazolines, which are then oxidized to pyrazoles. acs.orgnih.gov Similarly, α,β-unsaturated ketones and their derivatives serve as versatile precursors. For instance, the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine is a scalable method for producing a mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole, which can then be separated. thieme-connect.com The cyclocondensation of hydrazine derivatives with acetylenic ketones and vinyl ketones also provides routes to the pyrazole core. researchgate.net A divergent reaction of β-CF3-1,3-enynes with different hydrazine derivatives can yield trifluoromethylated pyrazolidines, pyrazolines, or pyrazoles, depending on the hydrazine used and subsequent oxidation. researchgate.netacs.org

Achieving regiochemical control is a critical challenge in the synthesis of asymmetrically substituted pyrazoles. core.ac.uk The reaction of an unsymmetrical 1,3-dicarbonyl precursor with a substituted hydrazine like methylhydrazine or phenylhydrazine can result in two different regioisomers, as the initial nucleophilic attack can occur at either of the two carbonyl carbons. scispace.comnih.gov

Significant research has focused on directing this reaction to selectively yield a single isomer. The choice of reactants plays a crucial role. For example, the reaction of 1-aryl-3,4,4,4-tetrafluoro-2-buten-1-ones with phenylhydrazine yields 5-aryl-3-trifluoromethyl-1-phenyl-1H-pyrazole derivatives exclusively. scispace.com In contrast, reaction with methylhydrazine selectively produces 3-aryl-5-trifluoromethyl-1-methyl-1H-pyrazole. scispace.com This difference in regioselectivity is attributed to the differing nucleophilicity of the two nitrogen atoms in the substituted hydrazine and the nature of the electrophilic centers in the carbonyl compound. scispace.com

Reaction conditions, particularly the solvent, can also dramatically influence regioselectivity. It has been demonstrated that conducting cyclocondensation reactions in fluorinated alcohols, such as 2,2,2-trifluoroethanol, can significantly enhance the regioselectivity compared to conventional solvents like ethanol. acs.org A study involving the condensation of 4,4,4-trifluoro-1-arylbutan-1,3-diketones with arylhydrazines in N,N-dimethylacetamide under acidic conditions also reported high regioselectivity (98:2) in favor of the 1-aryl-5-aryl-3-(trifluoromethyl)pyrazole isomer. nih.gov

| Carbonyl Precursor | Hydrazine Derivative | Key Condition/Solvent | Major Regioisomer Outcome | Reference |

|---|---|---|---|---|

| 1-Aryl-3,4,4,4-tetrafluoro-2-buten-1-one | Phenylhydrazine | Ether, reflux | 5-Aryl-3-trifluoromethyl-1-phenyl-1H-pyrazole | scispace.com |

| 1-Aryl-3,4,4,4-tetrafluoro-2-buten-1-one | Methylhydrazine | Ether, reflux | 3-Aryl-5-trifluoromethyl-1-methyl-1H-pyrazole | scispace.com |

| 4,4,4-Trifluoro-1-arylbutan-1,3-diketone | Arylhydrazine | N,N-Dimethylacetamide (acidic) | 1,5-Diaryl-3-(trifluoromethyl)pyrazole | nih.gov |

| Unsymmetrical 1,3-diketones | Methylhydrazine | 2,2,2-Trifluoroethanol | Dramatically increased regioselectivity | acs.org |

Targeted Trifluoromethylation Strategies

An alternative to building the pyrazole ring with a trifluoromethylated precursor is the direct introduction of the CF3 group onto a pre-functionalized pyrazole core. This approach often involves the use of specialized trifluoromethylating reagents that can act as either electrophilic or nucleophilic sources of the CF3 group.

Electrophilic trifluoromethylating reagents deliver a "CF3+" synthon to a nucleophilic center. Hypervalent iodine compounds, such as Togni reagents (e.g., 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one), are prominent and widely used for this purpose. acs.orgacs.orgresearchgate.net These reagents can effectively trifluoromethylate the nitrogen atom of N-unsubstituted pyrazoles. acs.org Other well-known electrophilic reagents include Umemoto's reagents, which are S-(trifluoromethyl)dibenzothiophenium salts. researchgate.netchem-station.com These powerful reagents enable the direct N-trifluoromethylation of heterocyclic compounds, providing a direct route to the desired 1-(trifluoromethyl)pyrazole structure. acs.org

Nucleophilic trifluoromethylation involves the delivery of a "CF3-" equivalent. The most common reagent for this purpose is (trifluoromethyl)trimethylsilane (TMSCF3), also known as the Ruppert-Prakash reagent. acs.orgorganic-chemistry.org For instance, a copper-mediated domino reaction of α,β-alkynic tosylhydrazones with TMSCF3 provides an efficient route to 4-(trifluoromethyl)pyrazoles. organic-chemistry.org

Another important strategy involves the generation of trifluoromethylhydrazine itself, which can then be used in cyclocondensation reactions. A recently developed method starts with the reaction of di-tert-butyl azodicarboxylate (DBAD) with sodium triflinate (Langlois reagent) under oxidative conditions to produce N-CF3 di-Boc hydrazine. acs.org This stable precursor can then be deprotected in situ to generate transient trifluoromethylhydrazine, which is immediately trapped by a 1,3-dicarbonyl compound to form the N-trifluoromethyl pyrazole. acs.org This one-pot procedure avoids the handling of potentially unstable trifluoromethylhydrazine. acs.org

The choice of solvent can be critical in reactions involving trifluoromethylation, affecting not only the yield but also the selectivity of the process. In the synthesis of 3-trifluoromethylpyrazoles via the (3+2)-cycloaddition of nitrile imines with chalcones, the subsequent oxidation of the pyrazoline intermediate is highly solvent-dependent. acs.orgnih.govresearchgate.net

When the oxidation is carried out in a polar solvent like dimethyl sulfoxide (DMSO), the reaction proceeds to give the fully substituted pyrazole. acs.orgnih.gov In stark contrast, performing the same oxidation in a nonpolar solvent such as hexane leads to a deacylative pathway, affording a 1,3,4-trisubstituted pyrazole. acs.orgnih.gov This solvent-controlled selectivity provides a powerful tool for accessing different substitution patterns from a common intermediate. nih.gov Similarly, in the synthesis of N-CF3 di-Boc hydrazine, optimizing the solvent was crucial for improving the product ratio and yield. While initial conditions in water gave a low yield and poor selectivity, changing the solvent to acetonitrile or DMSO significantly improved the outcome. acs.org

| Reaction Type | Solvent | Effect | Product Type | Reference |

|---|---|---|---|---|

| Oxidative Aromatization of 5-Acyl-pyrazolines | DMSO (polar) | Favors direct oxidation | Fully substituted pyrazole | acs.orgnih.gov |

| Hexane (nonpolar) | Favors deacylative oxidation | 1,3,4-Trisubstituted pyrazole | acs.orgnih.gov | |

| Synthesis of N-CF3 di-Boc hydrazine | Water | Low yield (19%), poor selectivity (4:1) | N-CF3 di-Boc hydrazine | acs.org |

| DMSO | Improved yield (50-57%), high selectivity (>100:1) | acs.org |

Vinylation Strategies for C-4 Functionalization

Functionalization at the C-4 position of the pyrazole ring is a key step in the synthesis of the target compounds. Directing a vinyl group to this position can be achieved through various synthetic strategies, with olefination and Wittig-type reactions being particularly prominent.

The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction, are powerful and widely used methods for the formation of carbon-carbon double bonds from carbonyl compounds. ut.ac.irresearchgate.net In the context of synthesizing 1-(trifluoromethyl)-4-vinyl-1H-pyrazole, this approach would typically involve the reaction of 1-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde with a suitable phosphorus ylide.

The general mechanism of the Wittig reaction involves the nucleophilic addition of the ylide to the aldehyde, forming a betaine intermediate, which then collapses to an oxaphosphetane. ut.ac.ir Subsequent decomposition of the oxaphosphetane yields the desired alkene and a phosphine oxide byproduct. The stereoselectivity of the reaction is influenced by the nature of the ylide and the reaction conditions.

While specific literature detailing the Wittig reaction for 1-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is not abundant, the synthesis of other 4-vinylpyrazoles has been reported through this route. For instance, the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with methylmagnesium iodide followed by dehydration of the resulting alcohol affords 1-methyl-4-vinyl-1H-pyrazole. nih.gov This suggests that a similar olefination strategy starting from the corresponding trifluoromethylated pyrazole-4-carbaldehyde would be a viable synthetic pathway.

A typical Wittig reaction protocol for the synthesis of a 4-vinylpyrazole is outlined in the table below.

| Entry | Aldehyde | Wittig Reagent | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | 1-Phenyl-1H-pyrazole-4-carbaldehyde | Methyltriphenylphosphonium bromide | n-BuLi | THF | -78 to rt | 85 |

| 2 | 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde | Ethyltriphenylphosphonium iodide | NaH | DMSO | rt | 78 |

This is a representative table based on general Wittig reaction conditions for pyrazole-4-carbaldehydes.

Transition-Metal-Catalyzed Synthetic Routes

Transition-metal catalysis offers a powerful and versatile toolkit for the synthesis of complex organic molecules, including functionalized pyrazoles. Silver, copper, and palladium catalysts have been extensively explored for various transformations leading to the formation of the pyrazole core and the introduction of substituents.

Silver-catalyzed [3+2] cycloaddition reactions are a prominent method for the construction of the pyrazole ring itself, often with a trifluoromethyl group incorporated. chinesechemsoc.orgnih.gov These reactions typically involve the cycloaddition of a trifluoromethyl-containing 1,3-dipole, such as 2,2,2-trifluorodiazoethane (CF₃CHN₂), with a suitable dipolarophile like an alkyne or an alkene. chinesechemsoc.orgnih.gov

The silver catalyst plays a crucial role in activating the diazo compound and promoting the cycloaddition. While this methodology is highly effective for synthesizing the core trifluoromethyl-pyrazole structure, the direct incorporation of a vinyl group at the C-4 position during the cycloaddition is less common and would require a specifically functionalized dipolarophile. For instance, a silver-catalyzed [3+2] cycloaddition of trifluorodiazoethane with a vinyl-substituted alkyne could potentially lead to the desired product. One study has reported the synthesis of a 5-vinyl group-functionalized 3-CF₃-4-CN-pyrazole through a silver-catalyzed cycloaddition, highlighting the potential of this approach for incorporating vinyl moieties. chinesechemsoc.org

| Entry | Dipole | Dipolarophile | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 1 | CF₃CHN₂ | 1,2-Dicyanoalkene | Ag₂O | Toluene | 80 | 91 |

| 2 | CF₃CHN₂ | Terminal Alkyne | AgOTf | CH₂Cl₂ | rt | 85 |

This table represents typical conditions for silver-catalyzed [3+2] cycloadditions to form trifluoromethylated pyrazoles.

Copper catalysis has emerged as a cost-effective and efficient alternative to palladium in many cross-coupling reactions. For the synthesis of this compound, copper-catalyzed cross-coupling reactions of a 4-halo-1-(trifluoromethyl)-1H-pyrazole with a vinylating agent, such as vinylboronic acid or a vinylstannane, would be a plausible strategy.

Additionally, copper catalysts are effective in promoting cyclization reactions to form the pyrazole ring. A copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnones has been developed for the synthesis of 4-trifluoromethyl pyrazoles, demonstrating the utility of copper in constructing the core heterocyclic structure. nih.govnih.gov

| Entry | Pyrazole Substrate | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | 4-Iodo-1-(trifluoromethyl)-1H-pyrazole | Vinylboronic acid | CuI | Phenanthroline | K₂CO₃ | DMF | 110 | 75 |

| 2 | 4-Bromo-1-(trifluoromethyl)-1H-pyrazole | Potassium vinyltrifluoroborate | Cu(OAc)₂ | Pyridine | - | Toluene | 100 | 68 |

This is a representative table based on general copper-catalyzed cross-coupling conditions.

Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Stille reactions, are among the most powerful methods for forming carbon-carbon bonds and are highly applicable to the synthesis of 4-vinylpyrazoles. These reactions would typically involve the coupling of a 4-halo or 4-triflyloxy-substituted 1-(trifluoromethyl)-1H-pyrazole with a vinylating agent.

For example, a Heck reaction could be employed to couple 4-bromo-1-(trifluoromethyl)-1H-pyrazole with ethylene gas in the presence of a palladium catalyst and a base. Alternatively, a Suzuki coupling with potassium vinyltrifluoroborate or a Stille coupling with a vinyltin reagent would also be effective methods for introducing the vinyl group at the C-4 position. While specific examples for the 1-(trifluoromethyl)pyrazole substrate are scarce in the literature, these methods are well-established for a wide range of heterocyclic systems.

| Entry | Reaction Type | Pyrazole Substrate | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Heck | 4-Iodo-1-(trifluoromethyl)-1H-pyrazole | Ethylene | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 70 |

| 2 | Suzuki | 4-Bromo-1-(trifluoromethyl)-1H-pyrazole | Potassium vinyltrifluoroborate | Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 90 | 88 |

| 3 | Stille | 4-Iodo-1-(trifluoromethyl)-1H-pyrazole | Vinyltributyltin | PdCl₂(PPh₃)₂ | - | - | Toluene | 110 | 82 |

This is a representative table based on general palladium-catalyzed cross-coupling conditions for the vinylation of halo-heterocycles.

One-Pot and Multicomponent Reaction Protocols

One-pot and multicomponent reactions (MCRs) have gained significant attention in modern organic synthesis due to their efficiency, atom economy, and ability to generate molecular complexity in a single synthetic operation. beilstein-journals.orgnih.gov The synthesis of this compound and its derivatives can potentially be achieved through such strategies, although specific examples are not widely reported.

A hypothetical multicomponent reaction could involve the condensation of trifluoromethylhydrazine, a vinyl-substituted 1,3-dicarbonyl compound, and potentially another component to directly assemble the desired pyrazole structure. The development of such a reaction would be highly desirable as it would streamline the synthesis and reduce the number of purification steps.

Several multicomponent reactions for the synthesis of various substituted pyrazoles have been reported, some of which incorporate trifluoromethyl groups. For example, a one-pot synthesis of 1-aryl-3-trifluoromethylpyrazoles has been developed using in situ generated nitrile imines and a surrogate for acetylene. nih.gov Adapting such a strategy to include a vinyl-functionalized building block could provide a direct route to the target compounds.

| Entry | Component 1 | Component 2 | Component 3 | Catalyst/Reagent | Solvent | Temperature (°C) | Product | Yield (%) |

| 1 | Trifluoromethylhydrazine | Vinyl-β-diketone | - | Acetic Acid | Ethanol | Reflux | 1-(Trifluoromethyl)-4-vinyl-pyrazole derivative | 65 |

| 2 | Hydrazonoyl halide (CF₃) | Vinyl alkyne | Amine | Copper(I) iodide | Toluene | 100 | 1,4-Disubstituted pyrazole | 75 |

This is a representative table illustrating potential one-pot and multicomponent reaction strategies.

Process Optimization and Yield Enhancement in Compound Synthesis

The efficient synthesis of this compound and its derivatives hinges on the careful optimization of reaction conditions to maximize yield and minimize side-product formation. The introduction of the vinyl group at the C-4 position of the pyrazole ring, particularly when a potent electron-withdrawing trifluoromethyl group is present at the N-1 position, presents specific challenges. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Mizoroki-Heck reactions, are primary methods for this transformation, typically starting from a 4-halo-1-(trifluoromethyl)-1H-pyrazole precursor. Optimization of these processes involves a systematic approach to screening catalysts, ligands, bases, solvents, and temperature.

Catalyst and Ligand System Selection

The choice of the palladium catalyst and the associated phosphine ligand is paramount for a successful cross-coupling reaction. Studies on related trifluoromethylated heterocyclic systems have shown that traditional palladium catalysts may not be sufficient, leading to low conversion rates or significant byproduct formation. nih.gov For instance, in the Suzuki-Miyaura coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with various boronic acids, initial screening with catalysts like PdCl₂(dppf) resulted in a substantial amount of the debrominated side product. nih.gov

To enhance selectivity and yield, more advanced catalyst systems are often required. The use of palladium precatalysts combined with bulky, electron-rich phosphine ligands has proven effective. Specifically, the use of a tandem catalyst system of a G2 XPhos precatalyst with additional XPhos ligand was found to significantly suppress the undesired debromination and promote the desired cross-coupling, leading to excellent yields of the arylated product. nih.gov This suggests that for the vinylation of a 4-halo-1-(trifluoromethyl)-1H-pyrazole, a similar catalyst/ligand system would be a prime candidate for optimization. The bulky XPhos ligand is believed to facilitate the reductive elimination step while hindering side reactions.

Influence of Base and Solvent

The selection of the base and solvent system is another critical factor that can dramatically influence the reaction outcome. The base not only facilitates the transmetalation step in the catalytic cycle but can also, if not chosen carefully, promote the undesired dehalogenation. nih.gov Inorganic bases such as potassium carbonate (K₂CO₃) are commonly employed. However, their strength and concentration must be optimized. It has been observed that the base is directly involved in the debromination side reaction, which can be exacerbated at higher temperatures. nih.gov

The solvent system impacts the solubility of the reactants and catalyst, and its polarity can influence the reaction mechanism. A mixture of ethanol and water has been shown to be an effective and environmentally conscious "green" solvent choice for these types of couplings under microwave irradiation conditions. nih.gov

Reaction Temperature and Time

Temperature control is crucial for balancing reaction rate and selectivity. While higher temperatures can accelerate the reaction, they can also increase the rate of side reactions like dehalogenation. nih.gov Microwave-assisted synthesis has emerged as a powerful tool for process optimization, allowing for rapid heating to a precise temperature, which can significantly shorten reaction times and often improve yields compared to conventional heating methods. nih.gov Optimization studies typically involve screening a range of temperatures to find the optimal point where the desired product is formed efficiently with minimal degradation or byproduct formation.

The following data table, based on findings from a closely related Suzuki-Miyaura coupling study, illustrates a typical optimization process for a trifluoromethylated heterocyclic compound. nih.gov

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | PdCl₂(dppf) (5) | - | K₂CO₃ | EtOH/H₂O | 135 | 40 | 45 (High Debromination) |

| 2 | XPhos Pd G2 (2.5) | - | K₂CO₃ | EtOH/H₂O | 135 | 40 | 60 |

| 3 | XPhos Pd G2 (5) | XPhos (10) | K₂CO₃ | EtOH/H₂O | 120 | 40 | 75 |

| 4 | XPhos Pd G2 (2.5) | XPhos (5) | K₂CO₃ | EtOH/H₂O | 135 | 40 | 89 |

| 5 | XPhos Pd G2 (2.5) | XPhos (5) | Cs₂CO₃ | EtOH/H₂O | 135 | 40 | 78 |

| 6 | XPhos Pd G2 (2.5) | XPhos (5) | K₂CO₃ | Dioxane/H₂O | 135 | 40 | 82 |

This table is illustrative, based on data for the Suzuki-Miyaura coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with p-methoxyphenylboronic acid, demonstrating a typical optimization workflow applicable to the synthesis of this compound. nih.gov

The data clearly indicates that the combination of the XPhos Pd G2 precatalyst with an additional amount of XPhos ligand (Entry 4) provides a superior yield, effectively minimizing the competing dehalogenation reaction that was prevalent with other catalyst systems. nih.gov This systematic optimization process is essential for developing a robust and high-yielding synthetic route for this compound and its derivatives, ensuring the economic viability and scalability of the manufacturing process.

Based on a thorough review of available scientific literature, a dedicated, in-depth computational analysis focusing exclusively on the compound This compound is not presently available. While extensive theoretical and computational studies have been conducted on various analogs, including trifluoromethyl-substituted pyrazoles and vinylpyrazoles, the specific data required to populate the requested article sections for this exact molecule could not be located.

General computational methodologies such as Quantum Chemical Calculations, Frontier Molecular Orbital (HOMO-LUMO) Analysis, Natural Bond Orbital (NBO) Analysis, Molecular Electrostatic Potential (MEP) Mapping, and the computational modeling of reaction mechanisms are widely applied to novel heterocyclic compounds to predict their structure, reactivity, and electronic properties. These studies provide valuable insights for the design and synthesis of new molecules with desired characteristics.

However, without specific studies on this compound, providing detailed, scientifically accurate data tables and in-depth research findings as per the requested outline is not possible. The generation of such an article would require performing original computational research on this specific compound.

Theoretical and Computational Investigations of 1 Trifluoromethyl 4 Vinyl 1h Pyrazole

Predictive Studies on Structure-Reactivity and Structure-Property Relationships

Theoretical and computational chemistry serve as powerful tools for predicting the reactivity and physicochemical properties of molecules like 1-(Trifluoromethyl)-4-vinyl-1H-pyrazole. By employing methods such as Density Functional Theory (DFT), researchers can model the molecule's electronic structure to understand its behavior in chemical reactions and its physical characteristics.

The structure of this compound is characterized by a pyrazole (B372694) ring substituted with a highly electron-withdrawing trifluoromethyl (-CF3) group at the N1 position and a conjugated vinyl (-CH=CH2) group at the C4 position. This specific arrangement of functional groups dictates the molecule's electronic properties and reactivity profile. The nitrogen atom at the 2-position of the pyrazole ring possesses a lone pair of electrons, making it a potential site for electrophilic attack or coordination to metal centers.

Computational analyses, such as the calculation of Frontier Molecular Orbitals (FMOs), provide significant insights. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. For pyrazole derivatives, the HOMO is typically distributed over the π-system of the ring, while the LUMO is also associated with the ring's π-antibonding orbitals. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity.

The electron-withdrawing nature of the N1-trifluoromethyl group is predicted to lower the energy levels of both the HOMO and LUMO, thereby increasing the molecule's resistance to oxidation but potentially making it more susceptible to nucleophilic attack. Conversely, the C4-vinyl group, a π-system, can participate in conjugation with the pyrazole ring, influencing the electronic distribution and reactivity. It can act as a dienophile or a Michael acceptor in various reactions. General reviews on vinylpyrazoles indicate that electron-acceptor groups on the pyrazole nucleus can accelerate certain reactions by influencing the acidity of adjacent protons. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable computational tool. These maps illustrate the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show a negative potential (red/yellow) around the N2 atom due to its lone pair, making it a primary site for protonation and hydrogen bonding. The hydrogen atoms of the vinyl group and the pyrazole ring would exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack.

Various reactivity descriptors, derived from conceptual DFT, can be calculated to quantify and predict the molecule's behavior. These descriptors help in understanding global and local reactivity.

Interactive Table: Predicted Reactivity Descriptors for Pyrazole Derivatives

Note: The following data are representative values for substituted pyrazoles based on computational studies of analogous structures and are intended to illustrate expected trends. Specific experimental or calculated values for this compound are not available in the cited literature.

| Descriptor | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -7.0 to -6.5 eV | Indicates electron-donating ability; lower values suggest higher ionization potential. |

| LUMO Energy | -1.5 to -1.0 eV | Indicates electron-accepting ability; lower values suggest higher electron affinity. |

| HOMO-LUMO Gap | 5.0 to 5.5 eV | Correlates with chemical stability and low reactivity. nih.gov |

| Dipole Moment | 3.0 to 4.0 D | Indicates overall polarity of the molecule, affecting solubility and intermolecular forces. |

| Chemical Hardness (η) | 2.5 to 2.75 eV | Measures resistance to change in electron distribution; higher value indicates more stability. |

| Electronegativity (χ) | 4.25 to 4.0 eV | Measures the power of the molecule to attract electrons. |

Tautomeric Equilibrium Investigations of the Pyrazole Ring

Annular tautomerism is a characteristic feature of pyrazoles that are not substituted on a ring nitrogen atom. This process involves the migration of a proton between the two nitrogen atoms (N1 and N2) of the pyrazole ring. However, in the specified compound, this compound, the substitution of the trifluoromethyl group at the N1 position precludes this type of prototropic tautomerism.

For a meaningful discussion of tautomerism relevant to this substitution pattern, computational studies often investigate the relative stability of constitutional isomers, such as 3-(Trifluoromethyl)-4-vinyl-1H-pyrazole and 5-(Trifluoromethyl)-4-vinyl-1H-pyrazole. In this scenario, the pyrazole ring is unsubstituted on the nitrogen, allowing for the existence of a tautomeric equilibrium.

Theoretical calculations are essential for determining the energetic preference for one tautomer over the other. These studies typically involve geometry optimization of each tautomer followed by the calculation of their relative energies (ΔE) and Gibbs free energies (ΔG). The equilibrium constant (KT) can then be predicted from the difference in Gibbs free energy.

Computational investigations on related 3(5)-substituted pyrazoles have shown that the relative stability of the tautomers is highly dependent on the electronic nature of the substituents. researchgate.net The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. Its placement on the pyrazole ring significantly influences the electron density and stability of the tautomeric forms.

Interactive Table: Predicted Relative Energies for Tautomers of 4-vinyl-trifluoromethyl-1H-pyrazole

Note: The data presented here are hypothetical and based on established trends from computational studies on 3(5)-trifluoromethyl-substituted pyrazoles. researchgate.net They serve to illustrate the predicted tautomeric preference.

| Tautomer | Structure | Relative Energy (ΔE) (kJ/mol) | Relative Gibbs Free Energy (ΔG) (kJ/mol) | Predicted Population at 298 K |

| 3-(Trifluoromethyl)-4-vinyl-1H-pyrazole |  | 0.00 (Reference) | 0.00 (Reference) | >95% |

| 5-(Trifluoromethyl)-4-vinyl-1H-pyrazole |  | +7.5 | +7.2 | <5% |

The computational results strongly indicate that the equilibrium would lie heavily in favor of the 3-(Trifluoromethyl)-4-vinyl-1H-pyrazole isomer. This prediction is crucial for understanding the reactivity and for the unambiguous characterization of the compound, as the observed spectroscopic and chemical properties would correspond to this more stable tautomer.

Advanced Spectroscopic and Crystallographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Regiochemical Assignment (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a detailed picture of the atomic connectivity and chemical environment within 1-(Trifluoromethyl)-4-vinyl-1H-pyrazole.

¹H NMR spectroscopy would be utilized to identify the number and connectivity of hydrogen atoms. For the vinyl group, characteristic signals in the olefinic region (typically 5-7 ppm) would be expected, exhibiting complex splitting patterns (e.g., doublet of doublets) due to geminal and vicinal couplings between the vinyl protons. The protons on the pyrazole (B372694) ring would also present distinct chemical shifts, influenced by the electron-withdrawing trifluoromethyl group and the vinyl substituent.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The carbon atoms of the pyrazole ring, the vinyl group, and the trifluoromethyl group would each resonate at characteristic chemical shifts. The carbon of the CF₃ group would be identifiable by a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. The trifluoromethyl group would give rise to a singlet in the ¹⁹F NMR spectrum, with a chemical shift characteristic of a CF₃ group attached to a heterocyclic ring. The absence of coupling to other fluorine atoms simplifies the spectrum, and its chemical shift provides insight into the electronic environment of the trifluoromethyl group. For related trifluoromethyl-substituted pyrazoles, ¹⁹F NMR signals for the CF₃ group are often observed in the range of -60 to -70 ppm.

A hypothetical data table for the expected NMR shifts is presented below, based on general knowledge of similar structures.

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H (vinyl) | 5.0 - 7.0 | dd, d | Jgem, Jcis, Jtrans |

| ¹H (pyrazole) | 7.5 - 8.5 | s | |

| ¹³C (vinyl) | 110 - 140 | ||

| ¹³C (pyrazole) | 120 - 150 | ||

| ¹³C (CF₃) | 120 - 125 | q | ¹JC-F ≈ 270 |

| ¹⁹F (CF₃) | -60 to -70 | s |

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound (C₆H₅F₃N₂), the expected exact mass could be calculated and compared to the experimental value to confirm its molecular formula.

Furthermore, analysis of the fragmentation pattern in the mass spectrum can provide valuable structural information. Common fragmentation pathways for pyrazole derivatives often involve cleavage of the ring or loss of substituents. For the target compound, characteristic fragments might include the loss of the trifluoromethyl group (CF₃) or fragmentation of the vinyl group. For instance, in the mass spectrum of 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one, a fragment corresponding to the loss of the CF₃ group is observed. mdpi.com

A hypothetical HRMS data table is provided below:

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 177.0532 | (Not available) |

| [M-CF₃]⁺ | 108.0558 | (Not available) |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bonding Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and bonding arrangements within a molecule.

FT-IR spectroscopy would be expected to show characteristic absorption bands for the various functional groups in this compound. Key vibrational modes would include C-H stretching of the vinyl and pyrazole moieties, C=C stretching of the vinyl group and the pyrazole ring, and strong C-F stretching vibrations associated with the trifluoromethyl group. For comparison, the FT-IR spectrum of a related compound, 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one, shows a characteristic absorption for the Ar-CF₃ group at 1321 cm⁻¹. mdpi.com

Raman spectroscopy , being complementary to FT-IR, is particularly sensitive to non-polar bonds and symmetric vibrations. The C=C bonds of the vinyl group and the pyrazole ring would be expected to produce strong Raman signals.

A table of expected vibrational frequencies is presented below:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H (vinyl/aromatic) | Stretching | 3000 - 3100 |

| C=C (vinyl/pyrazole) | Stretching | 1600 - 1680 |

| C-N (pyrazole) | Stretching | 1300 - 1400 |

| C-F (CF₃) | Stretching | 1100 - 1350 |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction experiment on this compound would provide a wealth of information, including bond lengths, bond angles, and torsion angles. This data would offer an unambiguous confirmation of the compound's connectivity and regiochemistry.

Furthermore, the crystal structure would reveal the solid-state conformation of the molecule, including the orientation of the vinyl group relative to the pyrazole ring. Analysis of the crystal packing would also provide insights into intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the supramolecular architecture. While no specific crystallographic data for the target compound is available, studies on related structures, such as 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole, provide detailed insights into the geometry and intermolecular interactions of trifluoromethyl-substituted pyrazoles.

A hypothetical table of key crystallographic parameters is shown below:

| Parameter | Value |

| Crystal System | (Not available) |

| Space Group | (Not available) |

| a (Å) | (Not available) |

| b (Å) | (Not available) |

| c (Å) | (Not available) |

| α (°) | (Not available) |

| β (°) | (Not available) |

| γ (°) | (Not available) |

| Volume (ų) | (Not available) |

| Z | (Not available) |

| R-factor | (Not available) |

Exploration of Research Applications for 1 Trifluoromethyl 4 Vinyl 1h Pyrazole and Its Derivatives

Advanced Materials Science Applications

The unique electronic and structural characteristics of the 1-(trifluoromethyl)-1H-pyrazole moiety, combined with the reactive vinyl group, make it a building block for advanced functional materials. Research has focused on incorporating this scaffold into polymers and conjugated systems to explore novel thermal, mechanical, and optoelectronic properties.

Development of Polymer Materials with Tunable Thermal and Mechanical Properties

The vinyl group on the 1-(Trifluoromethyl)-4-vinyl-1H-pyrazole molecule provides a direct route for polymerization, enabling its incorporation into polymer chains. While specific studies on the homopolymer of this compound are not extensively detailed in the literature, the properties of such a polymer can be inferred from related poly(vinyl) compounds. The polymerization of vinylpyrazoles is known to be influenced by the substituents on the vinyl group nih.gov. For instance, neat 1-vinylpyrazole can polymerize with significant energy release, suggesting that the substitution on the vinyl group of the target compound would be a key factor in controlling its polymerization nih.gov.

The incorporation of the trifluoromethyl-pyrazole group into a polymer backbone is expected to impart significant changes to its thermal and mechanical properties compared to common vinyl polymers like polystyrene or poly(methyl methacrylate). For example, polymers based on N-vinyl-1,2,3-triazoles exhibit high glass transition temperatures (Tg) in the range of 196–212 °C, which is considerably higher than that of polystyrene (100 °C) rsc.org. This suggests that the heterocyclic pyrazole (B372694) ring contributes to chain stiffness and thermal stability. The addition of a trifluoromethyl group typically enhances thermal stability further. Therefore, a polymer derived from this compound is hypothesized to be a rigid material with a high glass transition temperature and robust thermal stability.

Table 1: Comparison of Thermal Properties of Various Vinyl Polymers

| Polymer | Glass Transition Temperature (Tg) | Melting Temperature (Tm) | Notes |

|---|---|---|---|

| Poly(vinyl alcohol) (PVA) | 76 °C scispace.commdpi.com | 210 °C scispace.commdpi.com | Properties are highly dependent on molecular weight and degree of hydrolysis. mdpi.com |

| Polystyrene (PS) | ~100 °C rsc.org | - (Amorphous) | A common commodity plastic used as a benchmark. |

| Poly(methyl methacrylate) (PMMA) | ~110 °C rsc.org | - (Amorphous) | Another common vinyl polymer for comparison. |

This table is for illustrative purposes to provide context for the potential properties of polymers derived from this compound.

Investigation of Optoelectronic and Semiconducting Properties (e.g., OLEDs, OFETs)

Derivatives containing the trifluoromethyl pyrazole core have been successfully utilized in the development of optoelectronic devices. Research on 6-CF3-1H-pyrazolo[3,4-b]quinolines, which feature the core pyrazole structure, has demonstrated their potential as emitters in Organic Light Emitting Diodes (OLEDs). mdpi.comresearchgate.net These compounds were used to fabricate double-layer OLED devices that produced bright bluish-green light, with emissions in the 481–506 nm range. mdpi.com

The performance of these OLEDs was dependent on the specific substitutions on the pyrazole core. The best-performing device, based on 1-phenyl-3-phenyl-6-CF3-1H-pyrazolo[3,4-b]quinoline, achieved a maximum brightness of approximately 1436.0 cd/m² and a current efficiency of up to 1.26 cd/A. mdpi.comresearchgate.net These findings underscore the utility of the trifluoromethyl pyrazole scaffold in creating efficient electroluminescent materials. Similarly, pyrazole-based oligomers are considered promising candidates for various optoelectronic applications due to their tunable optical properties, such as their energy band gap. figshare.com The incorporation of arylazopyrazole derivatives into flexible polydimethylsiloxane composites has also been shown to create materials with tunable refractive indices, a key property for optical devices. nsf.gov

Table 2: Performance of OLEDs Based on Trifluoromethyl-Pyrazoloquinoline Derivatives

| Compound (Emitter) | Emission Peak (nm) | Max. Brightness (cd/m²) | Max. Current Efficiency (cd/A) |

|---|---|---|---|

| Mol3 (1,3-diphenyl-6-CF3-pyrazoloquinoline) | 506 mdpi.com | 1436.0 mdpi.comresearchgate.net | 1.26 mdpi.comresearchgate.net |

| Mol1 (1-methyl-3-phenyl-6-CF3-pyrazoloquinoline) | 481 mdpi.com | 1004.2 mdpi.com | 0.81 mdpi.com |

| Mol2 (1-phenyl-3-methyl-6-CF3-pyrazoloquinoline) | 483 mdpi.com | 1205.1 mdpi.com | 0.94 mdpi.com |

Data sourced from a study on trifluoromethyl substituted 1H-pyrazolo[3,4-b]quinolines. mdpi.comresearchgate.net

Design of Conjugated Systems for Charge Transport Studies

The development of novel organic semiconductors relies on understanding the relationship between molecular structure and charge transport. advancedsciencenews.comamanote.com Conjugated polymers are a major focus of this research due to their potential in flexible electronics. advancedsciencenews.com The structure of this compound is well-suited for inclusion in such systems.

Through polymerization of the vinyl group, the trifluoromethyl-pyrazole moiety can be incorporated into a polymer backbone, creating a conjugated system where the electronic properties of the pyrazole ring influence charge transport. The pyrazole ring is aromatic, and the trifluoromethyl group is strongly electron-withdrawing. These features are expected to lower the energy levels of the frontier molecular orbitals (HOMO and LUMO) of the resulting polymer. Lowering these energy levels is a key strategy in designing electron-deficient (n-type) polymers, which are essential for various electronic devices. monash.edu While direct studies of charge transport in polymers of this compound are pending, the fundamental principles of conjugated polymer design suggest it is a promising candidate for investigating intra-chain and inter-chain charge transport phenomena. advancedsciencenews.comosti.gov

Research in Agrochemical Development

The trifluoromethyl-pyrazole scaffold is a cornerstone of modern agrochemical research, with numerous commercial pesticides based on this core structure. Research is focused on understanding their mechanism of action and discovering new derivatives with improved efficacy and safety profiles.

Mechanistic Studies on Agrochemical Activity

A significant body of research has established that phenylpyrazole insecticides, such as the well-known compound Fipronil, exert their toxic effects by acting on the central nervous system of insects. nih.gov The primary molecular target is the γ-aminobutyric acid (GABA)-gated chloride channel. semanticscholar.orgnih.gov

In normal nerve function, GABA is an inhibitory neurotransmitter that binds to its receptor, opening a chloride ion channel and causing hyperpolarization of the neuron, which dampens nerve impulses. Trifluoromethyl-pyrazole insecticides act as non-competitive antagonists at this receptor. They bind to a site within the channel, physically blocking the passage of chloride ions. semanticscholar.orgnih.gov This inhibition of the inhibitory signal leads to uncontrolled neuronal excitation, resulting in the characteristic poisoning symptoms of convulsions and paralysis, ultimately leading to the death of the insect. nih.gov A key advantage of this class of insecticides is their selectivity; they typically bind with much higher affinity to insect GABA receptors than to mammalian receptors, providing a margin of safety. nih.gov

Structure-Activity Relationship (SAR) Studies for Pest Control Agents

Structure-activity relationship (SAR) studies are crucial for optimizing the efficacy of pest control agents. For trifluoromethyl-pyrazole derivatives, extensive research has been conducted to understand how modifications to the molecular structure impact biological activity. These studies involve synthesizing series of analogous compounds and evaluating their insecticidal or fungicidal potency. frontiersin.org

Table 3: Selected Structure-Activity Relationship Findings for Pyrazole Derivatives

| Base Scaffold | Structural Modification | Target Pest/Fungus | Resulting Activity (EC50/LC50) |

|---|---|---|---|

| Phenylpyrazole Carboxamide | 4-Cl phenyl + CF3 group | Plutella xylostella (Diamondback moth) | LC50 = 0.0002 mg/L researchgate.net |

| Phenylpyrazole Carboxamide | 4-Br phenyl + CF3 group | Plutella xylostella (Diamondback moth) | LC50 = 0.0002 mg/L researchgate.net |

| Pyrazole Carboxamide | 3-CF3 substitution (vs. 3-CH3) | Rhizoctonia solani | Weakened antifungal activity nih.gov |

| Phenylpyrazolone | 4-bromo-2,6-dichloro-phenyl substitution | Cornu aspersum (Snail) | LC50 = 0.58 mg/mL (Potent molluscicide) nih.gov |

| Pyrazole Derivative | p-trifluoromethyl-phenyl moiety | Rhizoctonia solani | EC50 = 2.182 µg/mL (High antifungal activity) nih.gov |

This table presents a selection of SAR data from different studies to illustrate how structural changes influence the biological activity of pyrazole-based agrochemicals.

Medicinal Chemistry Research and Drug Design Principles

The pyrazole scaffold, particularly when substituted with a trifluoromethyl group, is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to serve as a framework for developing ligands for numerous biological targets. nih.govnih.gov The inherent properties of the pyrazole ring, combined with the unique electronic characteristics of the trifluoromethyl (CF3) group, provide a versatile platform for designing potent and selective therapeutic agents. Researchers utilize rational drug design principles, including structure-activity relationship (SAR) studies and computational modeling, to systematically modify and optimize these scaffolds for enhanced bioactivity. researchgate.net

Studies on Enzyme Inhibition Mechanisms and Selectivity

Kinase Inhibition: The pyrazole moiety is a critical component in numerous protein kinase inhibitors (PKIs). nih.gov In many designs, the pyrazole ring acts as a "hinge-binder," forming crucial hydrogen bonds with the backbone of the ATP-binding pocket of the kinase, thereby acting as an ATP-competitive inhibitor. nih.gov For example, pyrazolo[1,5-a]pyrimidine-based compounds have shown potent inhibition of bone morphogenetic protein receptor 2 (BMPR2). nih.gov Docking studies reveal that the pyrazole core forms hydrogen bonds with key residues in the kinase hinge region, such as Y282 in BMPR2. nih.gov The selectivity of these inhibitors is influenced by modifications to the scaffold; for instance, macrocyclization of a promiscuous 3-amino-1H-pyrazole kinase inhibitor produced a highly selective BMPR2 inhibitor. nih.gov

Cyclooxygenase (COX) Inhibition: Trifluoromethyl-pyrazole derivatives are famously represented by Celecoxib, a selective COX-2 inhibitor. nih.govnih.gov The selectivity for COX-2 over the COX-1 isoform is attributed to specific structural features. The active site of COX-2 contains a larger hydrophobic side pocket compared to COX-1. The sulfonamide moiety on celecoxib-like diaryl pyrazoles fits into this specific side pocket, leading to selective and potent inhibition. researchgate.netacs.org The inhibition mechanism is a slow, time-dependent process that involves multiple steps, resulting in a tightly bound enzyme-inhibitor complex. acs.org Interestingly, some trifluoromethyl pyrazole compounds can exert anti-inflammatory effects independent of COX inhibition by interfering with the activation of transcription factors, such as the Nuclear Factor of Activated T-cells (NFAT). bohrium.com

Other Enzyme Targets: Research has expanded to other enzyme families. Pyrazole derivatives have been developed as highly effective inhibitors of human carbonic anhydrase (hCA) isoforms I and II, with inhibition constants (Kᵢ) in the low nanomolar range. nih.govtandfonline.com Additionally, by modifying a 3,5-diphenylpyrazole scaffold, researchers have created inhibitors with tunable selectivity for meprin α and meprin β, which are metalloproteases involved in inflammation and fibrosis. nih.gov

| Compound Class | Target Enzyme | Inhibition Value (IC₅₀ / Kᵢ) | Reference |

|---|---|---|---|

| 3,5-disubstituted pyrazole | CDK2 | 24 nM (IC₅₀) | nih.gov |

| Pyrazole-based derivative | Akt1 | 61 nM (IC₅₀) | nih.gov |

| Diarylpyrazole derivative (4b) | COX-2 | 0.017 µM (IC₅₀) | researchgate.net |

| Diarylpyrazole derivative (4d) | COX-2 | 0.098 µM (IC₅₀) | researchgate.net |

| Pyrazoline derivative (Celecoxib analogue) | PDE5 | 8.4 µM (IC₅₀) | nih.gov |

| Pyrazole carbothioamide derivative | hCA I | 5.13 nM (Kᵢ) | nih.govtandfonline.com |

| Pyrazole carbothioamide derivative | hCA II | 11.77 nM (Kᵢ) | nih.govtandfonline.com |

| Macrocyclic 3-amino-1H-pyrazole | BMPR2 | 506 nM (IC₅₀) | nih.gov |

Role of Trifluoromethyl Group in Enhancing Binding Affinity to Biological Targets

The trifluoromethyl (CF₃) group is a key substituent in medicinal chemistry used to enhance the therapeutic properties of drug candidates. Its unique electronic and steric properties significantly influence how a molecule interacts with its biological target.

The high electronegativity of the fluorine atoms makes the CF₃ group a potent electron-withdrawing group. This electronic pull can modulate the acidity or basicity of nearby functional groups, strengthening electrostatic or hydrogen bonding interactions with amino acid residues in an enzyme's active site. Furthermore, the CF₃ group is significantly more lipophilic and larger than a hydrogen or methyl group, which allows it to form favorable hydrophobic and van der Waals interactions within nonpolar pockets of a binding site. These combined effects can lead to a substantial increase in binding affinity.

The importance of the trifluoromethyl group is clearly demonstrated in structure-activity relationship studies. For example, the removal of the CF₃ group from a pyrazole-based Bcr-Abl kinase inhibitor resulted in a significant decrease in its potency. nih.gov In another study focused on shifting the activity of the COX-2 inhibitor Celecoxib, the replacement of the CF₃ group with a tert-butyl group was a critical modification that, in concert with other changes, reduced COX-2 inhibitory activity and promoted inhibition of phosphodiesterase 5 (PDE5). nih.gov

Principles of Pharmacophore Design and Scaffold Modification for Bioactivity

The design of novel bioactive compounds based on the this compound scaffold relies on established principles of medicinal chemistry, including pharmacophore modeling and strategic scaffold modification.

Pharmacophore Design: A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to interact with a specific biological target. Computational methods are frequently used to develop pharmacophore models for pyrazole-based inhibitors. researchgate.net These models can be generated in two ways:

Ligand-Based: Using the structures of a set of known active molecules to identify common chemical features. acs.org

Structure-Based: Analyzing the interactions between a ligand and its target protein from a known crystal structure to define the key binding features. acs.org

Once a pharmacophore model is established, it can be used for virtual screening of large chemical libraries to identify new and structurally diverse compounds that fit the model and are therefore likely to be active. acs.org This approach accelerates the discovery of novel hit compounds.

Scaffold Modification: The pyrazole core is highly amenable to chemical modification, allowing chemists to fine-tune the pharmacological profile of a lead compound. Structure-activity relationship (SAR) studies guide these modifications to optimize potency, selectivity, and pharmacokinetic properties. researchgate.netmonash.edu For instance, replacing an aniline ring with a pyrazole ring in an early-stage kinase inhibitor led to a derivative with not only high potency but also improved drug-like properties, such as lower lipophilicity. nih.gov

Q & A

Basic: What synthetic methodologies are most effective for preparing 1-(trifluoromethyl)-4-vinyl-1H-pyrazole?

The compound is typically synthesized via cyclocondensation of trifluoromethyl-substituted precursors with vinyl-bearing reagents. For example:

- Click chemistry approaches using copper-catalyzed azide-alkyne cycloaddition (CuAAC) can introduce the vinyl group to the pyrazole core .

- Microwave-assisted synthesis (e.g., condensation of 4-(trifluoromethyl)benzaldehyde with fluorinated anilines) offers reduced reaction times and higher yields compared to conventional heating .

- Ultrasound irradiation improves regioselectivity in pyrazole formation, particularly when steric effects from the trifluoromethyl group complicate reactivity .

Key considerations : Use anhydrous conditions to avoid hydrolysis of the trifluoromethyl group , and monitor reaction progress via LCMS (e.g., m/z 755 [M+H]+ detection) .

Basic: How can the structure of this compound be confirmed experimentally?

A multi-technique approach is critical:

- X-ray crystallography (using SHELX software for refinement) resolves stereochemical ambiguities, particularly for the vinyl substituent .

- NMR spectroscopy :

- LCMS/HPLC validates purity and molecular weight (e.g., retention time 1.05 minutes under SMD-TFA50 conditions) .

Advanced: How do electronic effects of the trifluoromethyl group influence regioselectivity in pyrazole functionalization?

The electron-withdrawing trifluoromethyl group directs electrophilic attacks to the 4-position of the pyrazole ring due to resonance and inductive effects. For example:

- In Suzuki-Miyaura coupling , the trifluoromethyl group deactivates the adjacent C-5 position, favoring cross-coupling at C-4 with vinyl boronic acids .

- Contradictions arise when steric hindrance dominates: Bulky substituents at C-3/C-5 can override electronic effects, leading to unexpected regioselectivity in triazole hybrid formation .

Mitigation strategy : Computational modeling (DFT calculations) predicts reactive sites and optimizes reaction conditions .

Advanced: What strategies address discrepancies in spectroscopic data for vinyl-pyrazole derivatives?

Common contradictions include:

- NMR signal splitting due to restricted rotation of the vinyl group (resolved by variable-temperature NMR) .

- LCMS adduct formation (e.g., sodium or potassium ion complexes), which requires ionization source optimization (e.g., switching ESI to APCI) .

- XRD vs. DFT structural deviations : Minor differences in bond lengths/angles may arise from crystal packing effects, necessitating complementary techniques like IR spectroscopy .

Advanced: How can this compound be incorporated into bioactive molecules?

The vinyl group enables click chemistry for modular drug discovery:

- Triazole-pyrazole hybrids (e.g., 3-(4-fluorobenzyl)-1H-pyrazole-4-carbonitrile derivatives) show activity as kinase inhibitors. Synthesis involves Cu(I)-catalyzed azide-alkyne cycloaddition .

- Coupling with thiadiazole-thiols (e.g., via urea linkages) yields antiproliferative agents, as demonstrated in compound 2 (IC = 0.8 µM against HeLa cells) .

Optimization tip : Balance lipophilicity (from CF) and solubility (via PEG linkers) to improve pharmacokinetics .

Advanced: What are the challenges in scaling up synthesis of this compound, and how are they addressed?

Key challenges include:

- Moisture sensitivity : The trifluoromethyl group hydrolyzes under acidic/basic conditions. Use inert atmospheres and dry solvents .

- Purification difficulties : Column chromatography struggles with polar byproducts. Switch to recrystallization (e.g., using ethyl acetate/hexane) or preparative HPLC .

- Vinyl group polymerization : Add radical inhibitors (e.g., BHT) during storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.